(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid
Description
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid (chemical formula: C₁₁H₁₁BrO₄; molecular weight: 287.11 g/mol) is a brominated aromatic compound featuring a formyl group, ethoxy substituent, and acetic acid moiety. Its structure comprises a phenolic ring substituted with bromine at position 2, ethoxy at position 6, and a formyl group at position 4, linked to an acetic acid chain via an oxygen bridge. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive aldehyde and carboxylic acid functionalities .
Key properties include:
- IUPAC Name: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid
- CAS Number: 99853-25-5
- Physical State: Likely a crystalline solid (inferred from similar acetic acid derivatives).
- Reactivity: The bromine atom facilitates nucleophilic substitution reactions, while the formyl and carboxylic acid groups enable condensation and chelation, respectively.
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXPOMCAVDRYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid typically involves the bromination of a suitable phenol derivative followed by formylation and subsequent etherification. The reaction conditions often require the use of bromine or a brominating agent, a formylating agent such as paraformaldehyde, and an ethylating agent like ethyl iodide.
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: (2-Bromo-6-ethoxy-4-carboxyphenoxy)acetic acid.
Reduction: (2-Bromo-6-ethoxy-4-hydroxymethylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
While the query specifies "(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid," some search results discuss "Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate," which is an ethyl ester derivative. Information on both compounds is included below, given their structural similarity and potential relevance.
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is a chemical compound with potential applications in pharmaceuticals and agriculture. The presence of a bromine atom in its structure may enhance its lipophilicity.
- Chemical Structure and Properties The molecular formula of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is C₁₃H₁₃BrO₅.
(Ethyl 2-bromo-6-ethoxy-4-formylphenoxy)acetate
Applications in Scientific Research Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate serves as an intermediate in synthesizing more complex organic molecules. It has potential use in developing pharmaceuticals because its functional groups can be modified to enhance biological activity. It is also used in preparing polymers and advanced materials with specific properties.
Reaction Analysis Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate can undergo nucleophilic substitution, oxidation, and reduction reactions.
- Nucleophilic Substitution The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide can be used. This reaction yields substituted phenoxyacetic esters.
- Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide, yielding ethyl (2-bromo-6-ethoxy-4-carboxyphenoxy)acetate.
- Reduction The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding ethyl (2-bromo-6-ethoxy-4-hydroxymethylphenoxy)acetate.
Mechanism of Action The mechanism of action of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity would depend on the specific modifications made to its structure and the target molecules it interacts with.
Biological Activities The biological activity of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate largely depends on its specific interactions with biological targets. It may also exhibit pharmacological properties due to its functional groups, which can be modified to enhance activity against various biological pathways.
Medicinal Chemistry Applications This compound has potential applications in drug development. Its structure allows for modifications that could lead to enhanced interactions with target molecules involved in disease processes. For instance, compounds with similar structures have been shown to interact with enzymes or receptors critical in various diseases, suggesting that this compound may also exhibit similar properties.
Comparative Analysis Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both ethoxy and formyl groups, which provide distinct reactivity and potential for further functionalization compared to its analogs.
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| Ethyl (2-bromo-6-methoxyphenyl)acetate | Contains methoxy instead of ethoxy | Exhibits different solubility characteristics |
| Methyl (2-bromo-4-methoxyphenyl)acetate | Lacks the formyl group | Potentially less reactive than this compound |
| Methyl (2-chloro-6-ethoxyphenyl)acetate | Contains chlorine instead of bromine | May show different biological activities |
Case Studies and Research Findings
- Anticancer Potential : Research on structurally related compounds has indicated that modifications at specific positions on the aromatic ring can significantly enhance binding affinities to antiapoptotic proteins such as Bcl-2, suggesting it could be explored for similar anticancer activities.
- Inhibition Studies : In studies involving related compounds, certain derivatives exhibited inhibitory effects against key enzymes involved in metabolic pathways, pointing to the potential for this compound to be evaluated for enzyme inhibition or modulation activities.
- Phytotoxicity : Some derivatives have shown phytotoxic effects, indicating a possible application in agricultural chemistry as herbicides or growth regulators.
Mechanism of Action
Comparison with Similar Compounds
Halogen and Substituent Variations
Key Observations :
- Electrophilic Reactivity : Bromine’s larger atomic size compared to chlorine lowers electronegativity, making (2-bromo-...) derivatives less reactive in nucleophilic substitutions but more lipophilic .
- Steric Effects: Methyl groups (e.g., in 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid) hinder access to reactive sites, reducing catalytic or chelation efficiency .
- Solubility : Methoxy and ethoxy groups enhance water solubility compared to halogen-only substituents .
Functional Group Modifications
Key Observations :
- Chelation : Carboxylic acid groups (e.g., in benzoic acid derivatives) improve metal-binding efficiency, critical in environmental remediation .
- Esterification : Conversion of acetic acid to esters (e.g., ethyl esters) alters polarity, favoring use in hydrophobic matrices .
Research Findings and Data Tables
Adsorption Performance of Acetic Acid Derivatives
Insights :
Biological Activity
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is a synthetic organic compound known for its unique structural features, which include a bromine atom, an ethoxy group, and a formyl group attached to a phenoxyacetic acid backbone. This compound falls under the category of phenolic acids, which are recognized for their diverse biological activities and potential applications in pharmaceuticals and agriculture. Its molecular formula is C₁₃H₁₃BrO₄, and the presence of the bromine atom may enhance its lipophilicity, influencing its interactions with biological membranes.
Biological Activities
The biological activities of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the bromine atom may enhance this activity by affecting membrane permeability.
- Anticancer Potential : The compound's structure allows it to interact with various biological macromolecules, potentially leading to anticancer effects. Investigations into structurally related compounds have shown promising results in inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : Compounds in the phenolic acid class are often associated with anti-inflammatory properties. Research indicates that (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid may modulate inflammatory pathways, although specific studies on this compound are still limited.
The mechanism of action for (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid involves:
- Interaction with Biological Targets : It is hypothesized that this compound interacts with proteins and nucleic acids, influencing cellular pathways related to growth and apoptosis.
- Molecular Docking Studies : Computational studies using molecular docking simulations can elucidate how this compound binds to various receptors or enzymes, providing insights into its potential therapeutic effects.
Study 1: Anticancer Activity
A study focused on related phenolic compounds demonstrated their ability to inhibit tumor growth in animal models. The results indicated that compounds with similar functional groups could significantly reduce tumor mass and alter gene expression related to cancer progression .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of various phenolic acids against common pathogens. Results showed that certain derivatives exhibited strong antibacterial effects, suggesting that (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid could possess similar properties due to its structural characteristics.
Comparative Analysis
To better understand the uniqueness of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzoic Acid | Hydroxy group on benzene | Known for its role as a preservative |
| 2-Bromo-4-hydroxybenzoic Acid | Bromine and hydroxy groups | Exhibits anti-inflammatory properties |
| Ethyl 4-hydroxybenzoate | Ethyl ester derivative | Commonly used as a food additive |
This comparison highlights how the specific combination of functional groups in (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid confers distinct biological activities not fully replicated by these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
